N-isopropyl-N'-(1-isoquinolinyl)urea

Description

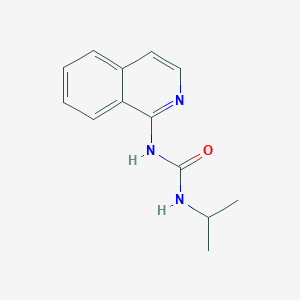

N-Isopropyl-N'-(1-isoquinolinyl)urea is a 1,3-disubstituted urea derivative characterized by an isopropyl group on one nitrogen atom and a 1-isoquinolinyl moiety on the adjacent nitrogen.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28g/mol |

IUPAC Name |

1-isoquinolin-1-yl-3-propan-2-ylurea |

InChI |

InChI=1S/C13H15N3O/c1-9(2)15-13(17)16-12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3,(H2,14,15,16,17) |

InChI Key |

BENAIYFREPPHQS-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)NC1=NC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)NC(=O)NC1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antidiabetic Urea Derivatives

Several 1,3-disubstituted ureas with nitroaryl or alkyl substituents have demonstrated antiglycating activity, a key mechanism in managing diabetic complications. For example:

- Compound 18 (N-Isopropyl-N'-(4-nitrophenyl)urea): Exhibited significant antiglycating activity (IC₅₀ = 12.3 µM), outperforming reference standards like aminoguanidine (IC₅₀ = 25.6 µM). The nitro group enhances electron-withdrawing effects, improving binding to glycation targets .

- Compound 6 (N-Butyl-N'-(4-nitrophenyl)urea) : Showed comparable potency (IC₅₀ = 14.1 µM), suggesting alkyl chain length minimally affects activity in this series .

Key Difference: Replacing the 4-nitrophenyl group in Compound 18 with a 1-isoquinolinyl moiety (as in the target compound) introduces a heterocyclic aromatic system. This modification may enhance π-π stacking interactions with protein targets but could reduce solubility due to increased hydrophobicity.

Table 1: Antidiabetic Urea Derivatives

Agrochemically Relevant Ureas

Phenylurea herbicides and pesticides often feature halogenated or alkylated aryl groups. Examples from the evidence include:

- Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) : A herbicide targeting weed growth via inhibition of photosynthesis .

- Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) : Used for controlling fungal pathogens in crops .

Key Difference: The target compound’s isoquinolinyl group lacks the halogenation or alkylation common in agrochemical ureas.

Heterocyclic Urea Derivatives

Other heterocyclic ureas highlight structural versatility:

- Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS 34014-18-1) : Incorporates a thiadiazole ring, likely enhancing thermal stability for industrial uses .

Key Difference: The isoquinolinyl group in the target compound offers a larger aromatic surface compared to thiadiazole or pyrimidine, which could improve binding to enzymes or receptors in medicinal contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.